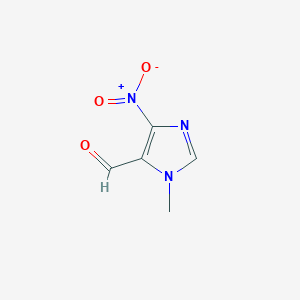
1-Methoxy-2-naphthaldehyde
Vue d'ensemble
Description
1-Methoxy-2-naphthaldehyde, also known as 1-Methoxynaphthalene-2-carbaldehyde, is a chemical compound with the molecular formula C12H10O2 . It has an average mass of 186.207 Da and a Monoisotopic mass of 186.068085 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is composed of two fused benzene rings, with a methoxy group (–OCH3) and a formyl group (–CHO) attached to it . The exact position of these groups on the naphthalene core can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.1±15.0 °C at 760 mmHg, and a flash point of 167.4±13.9 °C . It has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.2±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-Methoxy-2-naphthaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it serves as an intermediate in the production of Nabumetone, a nonsteroidal anti-inflammatory drug. The synthesis involves processes like esterification, hydrazinolysis, and McFadyen-Stevens reduction (Wang, 2007). Moreover, a study has explored its preparation through Grignard reactions, with a focus on reaction conditions and purification methods (Guo-tong, 2007).
Applications in Biochemistry
- In biochemistry, derivatives of this compound, such as 6-methoxy-2-naphthaldehyde, have been developed as fluorogenic substrates for human alcohol dehydrogenase (ADH). These substrates exhibit specific fluorescence characteristics, which aid in the enzymatic assay of ADH activity in human serum (Wierzchowski et al., 1989).
Fluorogenic Applications
- This compound has shown potential in monitoring chemical reactions, such as aldol reactions, through fluorescence. A study reports the use of a fluorogenic aldehyde, connected to the 6-methoxy-2-naphthyl group, for evaluating reaction conditions and catalytic activities based on changes in fluorescence (Guo & Tanaka, 2009).
Tautomerism and Dimerization
- The tautomerism and dimerization of naphthaldehydes, including derivatives of this compound, have been studied, focusing on their behavior in various solvents and under different conditions. This research provides insights into the chemical properties and reactivity of these compounds (Manolova et al., 2015).
Nonlinear Optical Properties
- Derivatives like 6-methoxy naphthaldehyde have been investigated for their nonlinear optical (NLO) properties. Studies have measured their frequency conversion efficiency and crystal structures, contributing to the understanding of their potential applications in optoelectronics (Sarojini et al., 2005).
Chemosensors and Molecular Recognition
- This compound has been utilized in the development of chemosensors for metal ions. Its ability to form complexes with ions like Al3+ and exhibit enhanced fluorescence has been explored, showcasing its applications in molecular recognition and sensing technologies (Liu, Chen, & Wu, 2012).
Safety and Hazards
The safety data sheet for 2-Methoxy-1-naphthaldehyde, a closely related compound, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Orientations Futures
While specific future directions for the study of 1-Methoxy-2-naphthaldehyde are not mentioned in the available resources, research into naphthaldehyde derivatives is ongoing due to their potential applications in various fields. For instance, the discovery of 2-methoxy-1-naphthaldehyde as a strigolactone-signaling inhibitor suggests potential applications in agriculture .
Analyse Biochimique
Biochemical Properties
1-Methoxy-2-naphthaldehyde plays a significant role in biochemical reactions, particularly as a substrate for aldehyde dehydrogenase enzymes. These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. In the case of this compound, it interacts with human salivary aldehyde dehydrogenase (hsALDH), which converts it into 1-methoxy-2-naphthoic acid . The interaction between this compound and hsALDH is crucial for detoxifying aromatic aldehydes and protecting cells from oxidative stress.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of aldehyde dehydrogenase enzymes, which are involved in the detoxification of reactive aldehydes. This compound can impact gene expression by altering the levels of aldehyde intermediates, which in turn affect transcription factors and other regulatory proteins . Additionally, this compound influences cellular metabolism by participating in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of aldehyde dehydrogenase enzymes. This binding facilitates the oxidation of the aldehyde group to a carboxylic acid, a reaction that is essential for the detoxification of aromatic aldehydes . The interaction between this compound and aldehyde dehydrogenase enzymes also leads to the activation or inhibition of these enzymes, depending on the specific isoform and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . These temporal effects are important for understanding the compound’s stability and efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the activity of aldehyde dehydrogenase enzymes, leading to improved detoxification of reactive aldehydes . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and oxidative stress . These dosage-dependent effects are critical for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include the oxidation of aromatic aldehydes. The primary enzyme responsible for its metabolism is aldehyde dehydrogenase, which converts this compound into 1-methoxy-2-naphthoic acid . This metabolic pathway is essential for the detoxification of aromatic aldehydes and the maintenance of cellular redox balance.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific cellular compartments, such as the cytosol and mitochondria, where aldehyde dehydrogenase enzymes are localized . This distribution is important for the compound’s biochemical activity and its effects on cellular processes.
Subcellular Localization
This compound is primarily localized in the cytosol and mitochondria, where it interacts with aldehyde dehydrogenase enzymes . The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific organelles. This localization is crucial for its role in detoxifying aromatic aldehydes and regulating cellular metabolism.
Propriétés
IUPAC Name |
1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMICVLTBHRPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519460 | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50493-10-2 | |
| Record name | 1-Methoxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50493-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methoxy-2-naphthaldehyde in the synthesis of 3-phenylbenzo[h]coumarin?
A: this compound serves as a crucial starting material in the synthesis of 3-phenylbenzo[h]coumarin []. While the specific reaction steps are not detailed in the abstract, it can be inferred that this compound undergoes a series of reactions, ultimately leading to the formation of the desired coumarin derivative. This highlights the utility of this compound as a building block in organic synthesis, particularly for creating complex polycyclic structures like benzo[h]coumarin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
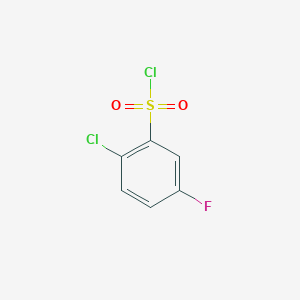

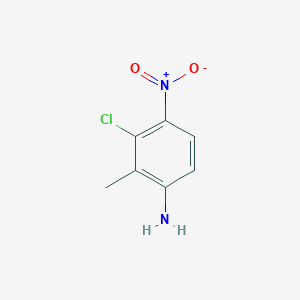
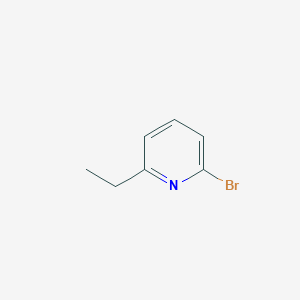
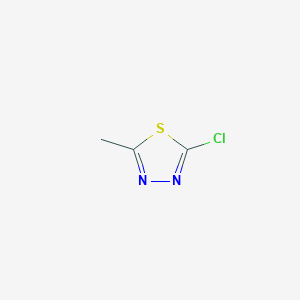
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)


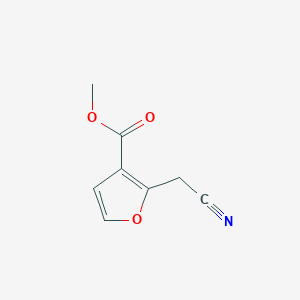


![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
